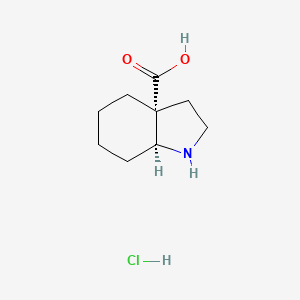

(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride

Description

(3aR,7aS)-1,2,3,4,5,6,7,7a-Octahydroindole-3a-carboxylic acid; hydrochloride is a bicyclic organic compound featuring a fused six- and five-membered ring system derived from isoindole. Its stereochemistry, denoted by the (3aR,7aS) configuration, defines the spatial arrangement of substituents around the chiral centers. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . This compound is structurally related to bioactive molecules such as ACE inhibitors (e.g., perindopril) and antibiotic intermediates (e.g., moxifloxacin), though its specific therapeutic applications remain under investigation .

Properties

IUPAC Name |

(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)10-6-5-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWWDQKNUGJTMH-DKXTVVGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNC2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CCN[C@H]2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride involves multiple steps. One of the methods includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane. This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride. Further steps involve the use of DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene to prepare 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is then converted to (2S)-octahydro-1H-indole-2-methyl carboxylate using methanol and palladium on carbon. Finally, (2S)-octahydro-1H-indole-2-methyl carboxylate is converted to (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on process efficiency, safety, and cost-effectiveness. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride is investigated for its therapeutic potential. It may have applications in treating various diseases, including hypertension and heart failure, due to its structural similarity to known pharmaceutical agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Perindopril: (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-Ethoxy-1-oxopentan-2-yl]amino]propanoyl]octahydroindole-2-carboxylic Acid

Key Similarities :

- Both compounds share an octahydroindole core, though perindopril includes additional functional groups (e.g., ethoxy-oxopentyl and propanoyl moieties) that confer ACE-inhibitory activity .

- Stereochemistry plays a critical role: perindopril’s (2S,3aS,7aS) configuration ensures proper binding to the ACE enzyme, analogous to the stereochemical specificity of the target compound .

Key Differences :

(3aR,6S,7S,7aR)-2-(4-Methoxybenzyl)-7-(4-Nitrophenyl)-6-Phenyltetrahydroisoindolin-1-one

Key Similarities :

- Both compounds feature a partially saturated isoindole core, though the analog in includes a tetrahydroisoindolinone ring with aryl substituents (e.g., nitrophenyl, methoxybenzyl) .

- Both utilize non-classical hydrogen bonding for crystal lattice stabilization, suggesting shared solid-state stability mechanisms .

Key Differences :

Moxifloxacin Hydrochloride: 1-Cyclopropyl-6-Fluoro-8-Methoxy-7-[(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridin-6-yl]-4-Oxo-3-Quinolinecarboxylic Acid Hydrochloride

Key Similarities :

Key Differences :

- Pharmacology: Moxifloxacin is a fluoroquinolone antibiotic targeting DNA gyrase, whereas the target compound’s mechanism remains unconfirmed .

- Ring Saturation : Moxifloxacin’s pyrrolopyridine ring is fully saturated, unlike the partially unsaturated isoindole core of the target compound .

Data Tables: Structural and Functional Comparison

Biological Activity

(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This compound is structurally related to various indole derivatives and has been studied for its pharmacological properties and applications in medicinal chemistry.

- IUPAC Name : (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid hydrochloride

- Molecular Formula : C9H15ClN2O2

- Molecular Weight : 202.68 g/mol

- CAS Number : 80875-98-5

The compound acts primarily as an ACE inhibitor , similar to trandolapril. ACE inhibitors are widely used in the treatment of hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure .

Antihypertensive Effects

Research indicates that (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid hydrochloride exhibits significant antihypertensive activity. In animal models, it has been shown to lower blood pressure effectively when administered at appropriate dosages. This effect is attributed to its ability to inhibit the ACE enzyme .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. It has been evaluated in vitro for its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve modulation of signaling pathways related to cell survival and inflammation .

Analgesic Properties

In addition to its cardiovascular benefits, the compound has demonstrated analgesic effects in preclinical studies. It appears to interact with pain pathways in the central nervous system (CNS), potentially providing relief from pain without the side effects commonly associated with traditional analgesics .

Case Study 1: Antihypertensive Efficacy

A study involving hypertensive rats treated with varying doses of (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid hydrochloride showed a dose-dependent reduction in systolic blood pressure. The most significant effects were observed at doses of 10 mg/kg body weight .

Case Study 2: Neuroprotection in Ischemic Models

In a model of ischemic stroke induced in rats, administration of the compound resulted in reduced infarct size and improved neurological scores compared to control groups. This suggests potential therapeutic applications in stroke management .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.